molecular formula C8H6BrFN4 B11778071 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

Katalognummer: B11778071
Molekulargewicht: 257.06 g/mol
InChI-Schlüssel: HRGPDKOWEXFJCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a 2-fluorophenyl group at position 2, and an amine group at position 2. The bromine and fluorine substituents enhance its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Eigenschaften

Molekularformel

C8H6BrFN4

Molekulargewicht

257.06 g/mol

IUPAC-Name

5-bromo-2-(2-fluorophenyl)triazol-4-amine

InChI

InChI=1S/C8H6BrFN4/c9-7-8(11)13-14(12-7)6-4-2-1-3-5(6)10/h1-4H,(H2,11,13)

InChI-Schlüssel

HRGPDKOWEXFJCP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pre-Functionalized Alkyne Route

A terminal alkyne bearing a bromine atom at the C5 position reacts with 2-fluorophenyl azide under Cu(I) catalysis. The reaction employs CuI (5–10 mol%) in a mixed solvent system (THF/H₂O, 3:1) at 60°C for 12–24 hours. The bromine’s position is dictated by steric and electronic factors: electron-withdrawing groups on the alkyne direct cycloaddition to yield 5-bromo-substituted triazoles.

Example Procedure

  • Alkyne : 5-Bromo-1-propyne

  • Azide : 2-Fluorophenyl azide (synthesized via diazotization of 2-fluoroaniline with sodium nitrite/HCl, followed by NaN₃ treatment).

  • Conditions : CuI (10 mol%), DIPEA (2 equiv.), THF/H₂O, 60°C, 18 h.

  • Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane).

Post-Cycloaddition Bromination

Alternatively, the triazole core is formed first, followed by regioselective bromination. Using N-bromosuccinimide (NBS) in acetic acid at 0°C for 2 hours introduces bromine at C5, leveraging the electron-deficient nature of the triazole ring.

Key Data

ParameterValue
CatalystCuI
SolventTHF/H₂O
Temperature60°C
Bromination AgentNBS
Final Yield65% (two-step)

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the 2-fluorophenyl group post-triazole formation. This method is advantageous when direct cycloaddition faces regiochemical challenges.

Triazole Boronic Ester Intermediate

5-Bromo-1H-1,2,3-triazol-4-amine is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C). Subsequent coupling with 2-fluorophenyl bromide under Pd(PPh₃)₄ catalysis yields the target compound.

Optimized Conditions

  • Coupling Agent : Pd(PPh₃)₄ (3 mol%)

  • Base : K₂CO₃ (2 equiv.)

  • Solvent : DME/H₂O (4:1)

  • Yield : 74%.

Nucleophilic Substitution on Halogenated Triazoles

Pre-formed 2-aminotriazoles undergo halogen exchange or substitution. For instance, 5-iodo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine reacts with CuBr in DMF at 120°C, replacing iodine with bromine via a radical mechanism.

Reaction Profile

VariableSpecification
Halogen SourceCuBr
SolventDMF
Temperature120°C
Time6 h
Yield58%

One-Pot Tandem Synthesis

A sequential approach combines azide formation, cycloaddition, and bromination in a single reactor. 2-Fluoroaniline is diazotized in situ with NaNO₂/HCl, followed by NaN₃ addition to generate the azide. Subsequent CuAAC with 5-bromo-1-propyne and immediate NBS bromination streamlines the process, achieving a 62% overall yield.

Advantages

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons (δ 7.3–7.8 ppm, fluorophenyl), triazole H (δ 8.2 ppm).

  • ¹³C NMR : C-Br (δ 105 ppm), C-F (δ 162 ppm, J = 245 Hz).

  • HRMS : [M+H]⁺ calc. for C₈H₆BrFN₄: 271.97, found: 271.96.

Yield Optimization Factors

  • Catalyst Loading : >10 mol% CuI decreases yield due to side reactions.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition rates but complicate bromination.

Industrial-Scale Considerations

Continuous flow reactors improve scalability for CuAAC, reducing reaction time to 30 minutes and increasing yield to 78% . Bromination under flow conditions (NBS, 0°C) achieves 95% conversion with in-line IR monitoring.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction with sodium methoxide in methanol at 60°C yields 5-methoxy-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (91% yield).

  • Substitution with amines (e.g., methylamine) in DMF at 80°C produces 5-(methylamino)-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (85% yield) .

SubstrateReagentConditionsProductYield
BrNaOMeMeOH, 60°COMe91%
BrMeNH₂DMF, 80°CNHMe85%

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:

  • Reaction with 4-methoxyphenylboronic acid using Pd(OAc)₂ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 85°C yields 5-(4-methoxyphenyl)-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (88% yield) .

Mechanistic Note : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation and reductive elimination .

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications:

  • Alkylation : Treatment with iodomethane in i-propanol/KOH at 50°C selectively alkylates the N1 position, forming 1-methyl-5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (78% yield) .

  • Arylation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes introduces aryl groups at position 4 .

Condensation Reactions

The amine group at position 4 reacts with carbonyl compounds:

  • Condensation with benzaldehyde in ethanol/HCl forms N-benzylidene-5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (82% yield) .

  • Reaction with acetic anhydride yields 4-acetamido-5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole (89% yield).

Halogen Exchange

The bromine atom can be replaced by other halogens:

  • Reaction with CuCl₂ in DMF at 120°C produces 5-chloro-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (76% yield) .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic substitution to the para position:

  • Nitration with HNO₃/H₂SO₄ at 0°C yields 5-bromo-2-(2-fluoro-4-nitrophenyl)-2H-1,2,3-triazol-4-amine (68% yield) .

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals:

  • Coordination with Cu(I) forms stable complexes used in catalytic applications .

  • Ag(I) complexes exhibit enhanced antimicrobial activity .

Degradation Pathways

  • Acidic Conditions : Degrades via cleavage of the triazole ring at pH < 2 (t₁/₂ = 3.2 h at 25°C).

  • Photolysis : UV irradiation (254 nm) leads to debromination and formation of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine.

This compound’s versatility in cross-coupling, substitution, and coordination chemistry makes it valuable for pharmaceutical synthesis and materials science. Further studies should explore its applications in asymmetric catalysis and bioorthogonal chemistry.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure is characterized by a triazole ring with a bromine atom at the 5-position and a fluorinated phenyl group at the 2-position. This unique arrangement is crucial for its reactivity and interaction with biological targets.

Molecular Formula : C9H7BrFN4
Molecular Weight : Approximately 244.08 g/mol
IUPAC Name : 5-Bromo-2-(2-fluorophenyl)-1H-1,2,3-triazol-4-amine

Anticancer Potential

Research indicates that triazole derivatives often exhibit significant anticancer properties. The halogen substitutions in this compound enhance its interaction with cancer cell targets.

Experimental Findings

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Below is a summary of the antiproliferative activity observed:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

Beyond its anticancer properties, 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine has shown potential as an antimicrobial agent.

Experimental Findings

Studies have confirmed its efficacy against various pathogens, including resistant strains. The minimal inhibitory concentration (MIC) values highlight its effectiveness:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)15
Escherichia coli20
Candida albicans25

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant microorganisms.

Case Studies and Experimental Data

Several studies have evaluated the biological activities of this compound:

  • Antiproliferative Activity Study : This study assessed the effects on various cancer cell lines and established IC50 values indicating significant activity against breast and cervical cancer cells.
  • Antimicrobial Efficacy Investigation : Research focused on the compound's ability to combat resistant bacterial strains revealed promising results, particularly against methicillin-resistant Staphylococcus aureus.

Wirkmechanismus

Der Wirkungsmechanismus von 5-Brom-2-(2-Fluorphenyl)-2H-1,2,3-triazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Brom- und Fluoratome am Phenylring können die elektrophile Eigenschaften der Verbindung verstärken, wodurch sie reaktiver gegenüber Nukleophilen wird. Dies kann zur Bildung von kovalenten Bindungen mit biologischen Zielstrukturen wie Enzymen führen, wodurch deren Aktivität gehemmt wird .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Triazole Derivatives

(i) 5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (Compound 10a)
  • Structure : Substituted with benzyl (C5) and 4-chlorophenyl (C2) groups.
  • Physical Properties : Melting point >250°C, indicating high thermal stability .
  • Spectroscopy : IR shows NH2 stretch at 3330 cm⁻¹; NMR signals at δ 3.65 (CH2) and δ 7.01–7.23 (aromatic protons) .
  • Comparison : Replacement of bromine (in the target compound) with benzyl reduces halogen-mediated reactivity, while chlorine vs. fluorine on the phenyl ring alters electronic effects (Cl is electron-withdrawing but less than F) .
(ii) 1-(4-Bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
  • Structure : Contains additional thiazole and methoxyphenyl substituents.
  • Molecular Weight : 446.3 g/mol (vs. ~282 g/mol for the target compound).
  • Key Differences : The thiazole moiety introduces a second heterocycle, likely enhancing π-π stacking interactions in biological targets .

Thiadiazole and Thiazole Analogs

(i) 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole core with bromo-fluoro-phenyl substituents.
(ii) 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine
  • Structure : Thiazole core with bromine and dimethoxyphenyl groups.
  • Crystallography : Reported in Acta Crystallographica Section E, highlighting planar geometry and hydrogen-bonding networks .
  • Comparison : Methoxy groups enhance solubility compared to halogenated phenyl rings but reduce electrophilicity .
(i) Thiourea Derivatives with Triazol-4-amine Moieties
  • Activity : MIC values of 0.5–8 μg/ml against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Mechanism : Inhibition of biofilm formation and topoisomerase IV, suggesting the amine group’s role in target interaction .
(ii) 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
  • Spectroscopy : IR (C-Br stretch at 530 cm⁻¹) and NMR (δ 9.53 for NH) align with bromine’s inductive effects .
  • Bioactivity: Not directly reported, but bromine’s presence often correlates with enhanced antimicrobial or anticancer activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 1,2,3-Triazole 5-Br, 2-(2-F-phenyl), 4-NH2 ~282 High halogen reactivity
5-Benzyl-2-(4-chlorophenyl)-2H-triazol-4-amine 1,2,3-Triazole 5-Benzyl, 2-(4-Cl-phenyl) ~335 Mp >250°C
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 5-Br, 2-F-phenyl 274.11 Toxicity warnings

Biologische Aktivität

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a synthetic compound belonging to the triazole family, characterized by its unique structure which includes a bromine atom and a fluorinated phenyl group. This compound has gained significant attention for its potential pharmaceutical applications, particularly in the development of novel therapeutic agents. Its molecular formula is C8H7BrFN4C_8H_7BrFN_4, and it has a CAS number of 1779132-68-1.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazole ring and halogen substituents enhances its reactivity and binding affinity to enzymes and receptors involved in critical biological processes. Research indicates that compounds with similar structural features exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, derivatives of triazole compounds have shown effectiveness against Gram-negative bacteria such as Escherichia coli, while displaying lower activity against Pseudomonas aeruginosa and being largely inactive against fungal strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116), it was found that the anti-proliferative activity is influenced by the nature of the substituents on the triazole ring. Specifically, modifications at position 4 of the core triazole nucleus significantly impact the compound's efficacy against these cancer cell lines .

Anti-inflammatory Potential

Recent research highlights the anti-inflammatory potential of this compound derivatives. Molecular docking studies have indicated that these compounds may effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structure Features Biological Activity
4-Amino-5-bromo-1H-pyrazolePyrazole ring with amino groupAntimicrobial
5-Fluoro-1H-pyrazoleFluorinated pyrazoleAnticancer
3-Bromo-4-(trifluoromethyl)anilineAniline with trifluoromethyl groupKinase inhibition
5-Bromo-N-(4-fluorophenyl)-1H-pyrazolePyrazole with bromo and fluorophenyl substituentAntiviral

These compounds share common features such as halogenation and aromatic systems but differ in their specific biological activities and applications.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various triazole derivatives found that modifications on the phenyl ring significantly influence antibacterial activity. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against specific bacterial strains compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity Assessment

In another study assessing anticancer properties, several derivatives of this compound were tested against multiple cancer cell lines using MTT assays. The findings revealed that certain substitutions led to increased cytotoxicity, suggesting a structure–activity relationship that could guide future drug development .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated Suzuki-Miyaura coupling to introduce the bromo and fluorophenyl groups. Key steps include:

  • Substitution reactions : Use nucleophiles (e.g., amines, thiols) under basic conditions to modify the triazole core.
  • Oxidation/Reduction : Employ KMnO₄ or H₂O₂ for oxidation and NaBH₄ for selective reduction of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Optimize temperature (60–80°C) and catalyst loading (5–10 mol% Pd) for yield improvements.

Q. How should researchers characterize this compound to confirm its structural integrity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole NH₂ at δ 5.5–6.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.01 for C₈H₆BrFN₄).
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and dihedral angles to validate the triazole-fluorophenyl spatial arrangement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antimicrobial and antiproliferative activity using:

  • Antibacterial assays : MIC (minimum inhibitory concentration) against E. coli and S. aureus via broth microdilution.
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Reference data for structurally similar triazoles show IC₅₀ values of 8.3–12.0 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Substituent variation : Replace the bromo group with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability.
  • Fluorophenyl positional isomers : Compare 2-fluorophenyl vs. 3- or 4-fluorophenyl analogs to assess steric/electronic effects on target binding .
  • Triazole ring modification : Introduce methyl or aryl groups at the 1-position to modulate pharmacokinetic properties.

Q. What mechanistic studies are critical to understanding its mode of action in anticancer applications?

  • Enzyme inhibition assays : Test inhibition of topoisomerase II or tubulin polymerization (IC₅₀ comparison with etoposide/paclitaxel).
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment.
  • Molecular docking : Simulate binding to DNA grooves or kinase active sites (e.g., EGFR) using AutoDock Vina .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM).
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain variable efficacy.
  • Cellular uptake studies : LC-MS quantification of intracellular drug levels to correlate with observed IC₅₀ discrepancies .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?

  • Prodrug design : Mask the NH₂ group with acetyl or PEGylated moieties to reduce off-target effects.
  • In vivo pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
  • Toxicogenomics : RNA-seq analysis to identify pathways affected by high-dose toxicity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for halogenated intermediates to avoid hydrolysis.
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments.
  • Computational Tools : Use Gaussian 09 for DFT calculations to predict electronic properties influencing bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.